molecular formula C23H26N4O3S B11234960 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11234960
M. Wt: 438.5 g/mol
InChI Key: YKPYOSCFFACWQL-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2H-1,5-benzodioxepin derivatives . Its chemical formula is C19H20N4O3S . The IUPAC name is quite a mouthful, so let’s break it down: it’s an acetamide derivative containing a benzodioxepin ring, a triazole moiety, and a dimethylphenyl group. The compound’s systematic name is (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid .

Preparation Methods

Synthesis Routes: The synthetic routes for this compound are not widely documented, but one approach involves the condensation of appropriate precursors. For example, the benzodioxepin ring could be formed through cyclization of suitable starting materials.

Industrial Production: As of now, there isn’t a well-established industrial production method for this specific compound. Research in this area is ongoing, and future developments may lead to scalable synthesis routes.

Chemical Reactions Analysis

Reactivity: The compound likely undergoes various reactions due to its functional groups. These reactions may include:

    Oxidation: Oxidative transformations of the sulfur atom or aromatic rings.

    Reduction: Reduction of the triazole or carbonyl groups.

    Substitution: Substitution reactions at the benzodioxepin ring or the acetamide moiety.

Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For instance:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Exploration of potential drug candidates due to the compound’s unique structure.

    Organic Synthesis: Investigating its reactivity and utility in creating other complex molecules.

Biology and Medicine:

    Biological Activity: Studying its effects on biological systems, including potential pharmacological activities.

    Drug Development: Assessing its potential as a therapeutic agent.

Industry:

    Materials Science: Exploring applications in materials, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action remains to be elucidated. Researchers would need to investigate its interactions with cellular targets and pathways to understand its effects fully.

Comparison with Similar Compounds

While direct analogs of this compound are scarce, it shares structural features with other benzodioxepin derivatives. Further comparative studies would reveal its uniqueness and potential advantages.

Remember that research in this field is dynamic, and new findings may emerge over time

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C23H26N4O3S/c1-4-27-22(17-9-10-19-20(13-17)30-12-6-11-29-19)25-26-23(27)31-14-21(28)24-18-8-5-7-15(2)16(18)3/h5,7-10,13H,4,6,11-12,14H2,1-3H3,(H,24,28)

InChI Key

YKPYOSCFFACWQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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